2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPDHWUKNYNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile typically involves the cyclization of β-hydroxy amides. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . These reactions are usually carried out at elevated temperatures (70-90°C) to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid and efficient conversion of β-hydroxy amides to oxazoles . The flow synthesis approach offers several advantages, including improved safety, higher yields, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for converting nitriles to amines.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues within the Oxazole Family
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6)
- Structure : Replaces the nitrile (-CN) with a carboxylic acid (-COOH).
- Properties: Molecular formula: C₁₂H₁₁NO₃; MW: 217.22 g/mol. Melting point: 131–133°C . IR: Characteristic carbonyl (C=O) stretch absent in the nitrile derivative.
- Applications : Used as a precursor for ester or amide derivatives in medicinal chemistry .
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS 103788-65-4)
- Structure : Features a hydroxyl (-OH) group instead of -CN.
- Properties: Molecular formula: C₁₂H₁₃NO₂; MW: 203.24 g/mol. Solubility: Higher polarity due to -OH, improving aqueous solubility compared to the nitrile. Synthesis: Likely involves reduction of a nitrile or ester intermediate .
Heterocyclic Compounds with Nitrile Groups
2-(α-Phenylhydrazoacetonitrilo)-5-(4-methylphenyl)-1,3,4-oxadiazine (Compound 17 in )
- Structure : Oxadiazine core with nitrile and phenylhydrazo groups.
- Properties :
2-(2-(3-hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (Compound 5f in )
- Structure : Benzimidazole core with nitrile and hydroxypropyl substituents.
- Properties: ¹H NMR: Distinct aromatic proton signals (δ 7.89 ppm) vs. oxazole derivatives. Applications: Potential use in antimicrobial or anti-inflammatory agents .
Pharmacologically Active Analogues
iCRT3 ()
- Structure : Oxazole core with ethylphenyl and sulfanyl-acetamide groups.
- Bioactivity : Inhibits Wnt/β-catenin signaling by blocking β-catenin-TCF interaction.
- Comparison : The absence of a nitrile group in iCRT3 reduces electrophilic reactivity but enhances binding to β-catenin .
Aleglitazar ()
- Structure: Incorporates the 5-methyl-2-phenyl-oxazole moiety linked via an ethoxy group to a benzothiophene-propanoic acid.
- Bioactivity : PPAR agonist for diabetes treatment.
- Comparison : The ethoxy linker and carboxylic acid group enhance metabolic stability compared to nitrile derivatives .
Biological Activity
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile (CAS No. 524959-64-6) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 203.24 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis process can yield varying purity levels depending on the methods employed. For example, one method reported a yield of approximately 45% using diamide and triphenylphosphine in tetrahydrofuran at room temperature over 72 hours .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound exhibited a remarkable ability to inhibit cell growth in these lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on A549 Cells : Treatment with varying concentrations resulted in significant apoptosis, as evidenced by increased caspase activity and morphological changes in the nucleus .
- MDA-MB-231 Study : This study demonstrated that the compound not only inhibited cell proliferation but also affected cell cycle progression, leading to G0/G1 phase arrest .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
